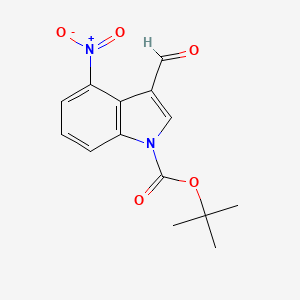

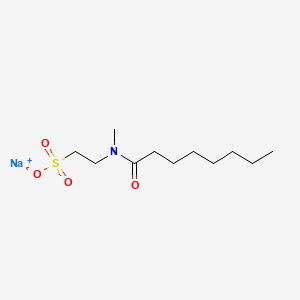

![molecular formula C13H11F3N2O3 B1401714 [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester CAS No. 1208081-48-4](/img/structure/B1401714.png)

[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

Vue d'ensemble

Description

The compound “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester” belongs to the class of 1,2,4-oxadiazole derivatives . These derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclocondensation of arylamidoxamines with an aldehyde . A one-pot synthesis-arylation strategy has also been reported, which involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis

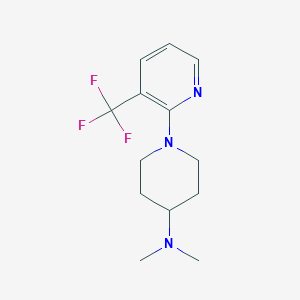

The molecular structure of 1,2,4-oxadiazole derivatives, including “this compound”, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The electronegativities of nitrogen and oxygen make them strong hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence .Applications De Recherche Scientifique

Synthesis and Characterization

The scientific research applications of 5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester primarily involve its synthesis and characterization, along with its potential as a precursor for various derivatives with biological activity. This compound is part of a broader class of 1,3,4-oxadiazoles, known for their versatile pharmacological properties. Research has focused on developing novel derivatives of 1,3,4-oxadiazoles by modifying the phenyl moiety to study their anticancer, antimicrobial, and other biological activities.

A study by Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, exploring their anticancer properties against several cell lines, including HepG2, Caco-2, and PANC-1. This research highlights the compound's role in synthesizing potential anticancer agents (Adimule et al., 2014).

In another context, the compound's derivatives have been investigated for antimicrobial activities. Demirbas et al. (2004) synthesized acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring, leading to the development of compounds with antimicrobial activity against various microorganisms, although no antifungal activity was observed against yeast-like fungi (Demirbas et al., 2004).

Antimicrobial Activity

Further research into the antimicrobial properties of 1,3,4-oxadiazole derivatives was conducted by Nagarapu and Pingili (2014), who synthesized a novel series of various 1,3,4-oxadiazoles and tested them for antibacterial and antifungal activities (Nagarapu & Pingili, 2014).

Chemical Synthesis Advances

The advancements in the chemical synthesis of 1,3,4-oxadiazoles, including the compound , have been pivotal. Janda (2001) described a simple synthesis method for ethyl aryloxadiazolylacetates, which involves acylation followed by thermal degradation, showcasing a two-step synthetic route to these compounds (Janda, 2001).

Efficient Synthesis Methods

Mogilaiah et al. (2009) reported an efficient synthesis method under microwave irradiation for 1,3,4-oxadiazolyl 1,8-naphthyridines, demonstrating the compound's utility in generating high-purity products in good yields, highlighting its significance in the rapid synthesis of complex molecules (Mogilaiah et al., 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the trifluoromethyl group, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

It is known that the trifluoromethyl group in similar compounds can significantly affect pharmaceutical growth . The compound likely interacts with its targets, causing changes that lead to its biological effects.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with numerous pharmacological activities , which may impact their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Orientations Futures

The 1,2,4-oxadiazole derivatives, including “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester”, have potential for further exploration due to their wide range of biological activities . They could serve as potential alternative templates for discovering novel antibacterial agents .

Propriétés

IUPAC Name |

ethyl 2-[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHADJJMOKQICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

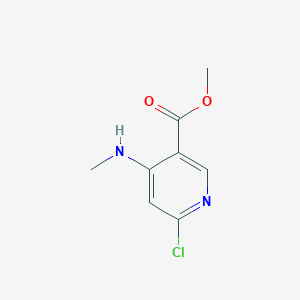

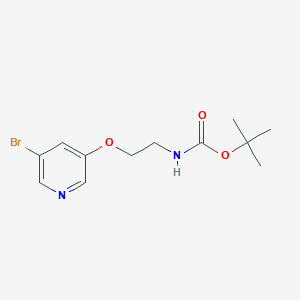

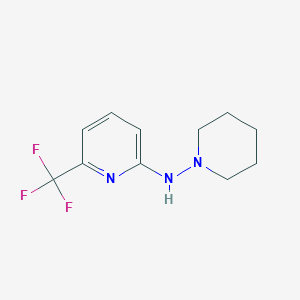

![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)